molecular formula C15H16N2OS B15038979 N'-(4-isopropylbenzylidene)-2-thiophenecarbohydrazide

N'-(4-isopropylbenzylidene)-2-thiophenecarbohydrazide

Cat. No.: B15038979
M. Wt: 272.4 g/mol
InChI Key: TUDJYZHNMQJILC-MHWRWJLKSA-N
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Description

N’-(4-isopropylbenzylidene)-2-thiophenecarbohydrazide is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a thiophene ring, which is a five-membered ring containing sulfur, and an isopropylbenzylidene group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-isopropylbenzylidene)-2-thiophenecarbohydrazide generally involves the condensation reaction between 4-isopropylbenzaldehyde and 2-thiophenecarbohydrazide. The reaction is typically carried out in an ethanolic medium under reflux conditions. The process involves:

  • Dissolving 4-isopropylbenzaldehyde and 2-thiophenecarbohydrazide in ethanol.
  • Heating the mixture under reflux for several hours.
  • Cooling the reaction mixture to room temperature.
  • Filtering and washing the precipitate with cold ethanol to obtain the pure product.

Industrial Production Methods

While specific industrial production methods for N’-(4-isopropylbenzylidene)-2-thiophenecarbohydrazide are not widely documented, the general principles of large-scale Schiff base synthesis apply. These include:

  • Using automated reactors to control temperature and reaction time precisely.
  • Employing continuous flow systems to enhance reaction efficiency and yield.
  • Implementing purification techniques such as recrystallization and chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

N’-(4-isopropylbenzylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to its primary amine and carbonyl components.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Primary amines and aldehydes.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N’-(4-isopropylbenzylidene)-2-thiophenecarbohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug design and development, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the development of dyes, pigments, and sensors due to its unique electronic properties.

Mechanism of Action

The mechanism of action of N’-(4-isopropylbenzylidene)-2-thiophenecarbohydrazide involves its ability to form stable complexes with metal ions through its imine and thiophene groups. These complexes can interact with biological targets, leading to various biochemical effects. The compound’s molecular targets include enzymes and receptors involved in cellular processes, and its pathways often involve modulation of oxidative stress and inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-isopropylbenzylidene)-2-(2-thienyl)acetohydrazide
  • N’-(4-isopropylbenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-(4-isopropylbenzylidene)-2-thiophenecarbohydrazide is unique due to its specific combination of an isopropylbenzylidene group and a thiophene ring. This structure imparts distinct electronic and steric properties, making it particularly effective in forming stable metal complexes and exhibiting significant biological activity.

Properties

Molecular Formula

C15H16N2OS

Molecular Weight

272.4 g/mol

IUPAC Name

N-[(E)-(4-propan-2-ylphenyl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C15H16N2OS/c1-11(2)13-7-5-12(6-8-13)10-16-17-15(18)14-4-3-9-19-14/h3-11H,1-2H3,(H,17,18)/b16-10+

InChI Key

TUDJYZHNMQJILC-MHWRWJLKSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CS2

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CS2

Origin of Product

United States

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